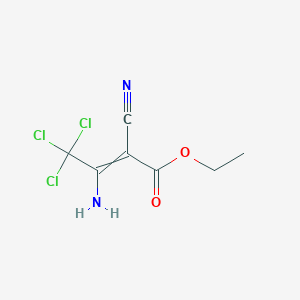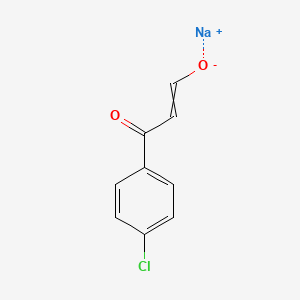![molecular formula C7H5FN2S B1306795 5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione CAS No. 583-42-6](/img/structure/B1306795.png)
5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione
Vue d'ensemble
Description
6-fluoro-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1H-benzimidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-benzimidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
Les dérivés de benzimidazole, y compris la 5-Fluoro-1H-benzimidazole-2-thione, ont été largement étudiés pour leurs propriétés anticancéreuses potentielles . L'introduction d'un atome de fluor en position 5 du cycle benzimidazole est censée améliorer l'activité biologique du composé, ce qui en fait un candidat précieux pour le développement de médicaments anticancéreux. La recherche a montré que ces composés peuvent présenter une activité significative contre diverses lignées cellulaires cancéreuses, notamment les cellules cancéreuses du poumon, du sein et de la prostate.
Inhibition de la corrosion
Dans le domaine des sciences des matériaux, les dérivés de benzimidazole sont connus pour agir comme inhibiteurs de corrosion . Le groupe thione dans la 5-Fluoro-1H-benzimidazole-2-thione peut interagir avec les surfaces métalliques pour former une couche protectrice, empêchant ainsi la corrosion. Cette application est particulièrement pertinente dans les industries où la préservation des métaux est cruciale.
Recherche en protéomique
Le composé a été utilisé dans la recherche en protéomique comme réactif pour la modification sélective des protéines . Sa réactivité avec certains résidus d'acides aminés dans les protéines peut aider à l'étude de la structure et de la fonction des protéines, ce qui aide à l'identification de biomarqueurs pour les maladies.
Synthèse chimique
Ce composé sert de brique dans la synthèse chimique, en particulier dans la construction de dérivés de benzimidazole plus complexes . Sa réactivité permet diverses substitutions et modifications, permettant la création d'une gamme diversifiée de composés ayant différentes activités biologiques.
Études pharmacologiques
La 5-Fluoro-1H-benzimidazole-2-thione est utilisée dans les études pharmacologiques pour explorer son potentiel thérapeutique. Sa similitude structurale avec les nucléotides présents dans le corps humain en fait un composé intéressant pour le développement de nouveaux médicaments .
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-fluoro-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as urease, where it exhibits strong inhibitory activity . The compound binds to the active site of the enzyme, preventing its normal function. Additionally, 6-fluoro-1H-benzimidazole-2-thiol interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which contribute to its stability and efficacy in biochemical assays .
Cellular Effects
The effects of 6-fluoro-1H-benzimidazole-2-thiol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 6-fluoro-1H-benzimidazole-2-thiol can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
At the molecular level, 6-fluoro-1H-benzimidazole-2-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding is often facilitated by hydrogen bonds and van der Waals interactions. Additionally, 6-fluoro-1H-benzimidazole-2-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-fluoro-1H-benzimidazole-2-thiol in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can be accelerated by exposure to light and high temperatures . Over time, the effects of 6-fluoro-1H-benzimidazole-2-thiol on cellular function may diminish as the compound degrades, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
In animal models, the effects of 6-fluoro-1H-benzimidazole-2-thiol vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These threshold effects underscore the need for careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
6-fluoro-1H-benzimidazole-2-thiol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been shown to inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . This inhibition leads to increased levels of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components . Additionally, 6-fluoro-1H-benzimidazole-2-thiol affects metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .
Transport and Distribution
The transport and distribution of 6-fluoro-1H-benzimidazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of 6-fluoro-1H-benzimidazole-2-thiol is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTJBCKSGKYUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392451 | |
| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-42-6 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)



